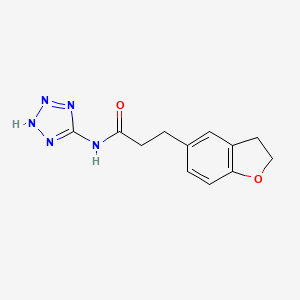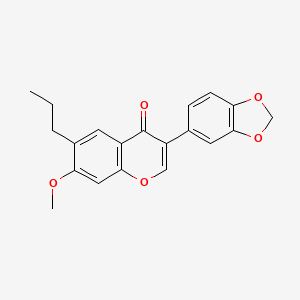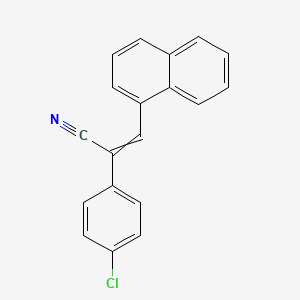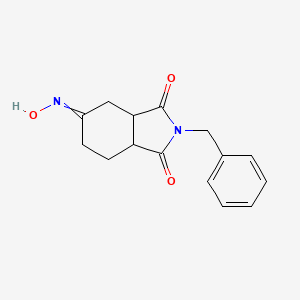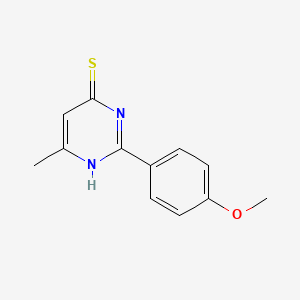![molecular formula C14H18O9 B14089582 Methyl 4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B14089582.png)
Methyl 4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Woodorien is a glucoside compound isolated from the rhizomes of the plant Woodwardia orientalis. It has garnered significant attention due to its potent antiviral properties, particularly against herpes simplex virus type 1 (HSV-1) . The molecular formula of Woodorien is C14H18O9, and it has a molecular weight of 330.29 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Woodorien is primarily isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the rhizomes of Woodwardia orientalis using hot aqueous and methanol extracts . The extracts are then subjected to bioassay-directed fractionation to isolate Woodorien along with other compounds. The structure of Woodorien is determined using two-dimensional nuclear magnetic resonance (2D NMR) techniques, including 1H-1H correlation spectroscopy (COSY) and 1H-13C COSY .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for Woodorien. The compound is mainly produced in research laboratories through the extraction and isolation process described above .
Análisis De Reacciones Químicas
Types of Reactions
Woodorien undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the glucoside moiety of Woodorien.
Substitution: Substitution reactions can occur at the hydroxyl groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) are typically employed.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. detailed studies on the reaction products of Woodorien are limited.
Aplicaciones Científicas De Investigación
Woodorien has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving glucosides and their derivatives.
Biology: Investigated for its antiviral properties, particularly against HSV-1.
Medicine: Potential therapeutic applications due to its antiviral activity.
Industry: Limited industrial applications due to the lack of large-scale production methods.
Mecanismo De Acción
Woodorien exerts its antiviral effects by inhibiting the replication of HSV-1. The exact molecular targets and pathways involved are not fully understood, but it is believed to interfere with viral DNA synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Acyclovir: A well-known antiviral drug used to treat HSV infections.
Valacyclovir: A prodrug of acyclovir with improved bioavailability.
Famciclovir: Another antiviral drug used to treat HSV infections.
Uniqueness of Woodorien
Woodorien is unique due to its natural origin and its potent antiviral activity against HSV-1. Unlike synthetic antiviral drugs, Woodorien is derived from a plant source, making it an interesting candidate for further research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C14H18O9 |
|---|---|
Peso molecular |
330.29 g/mol |
Nombre IUPAC |
methyl 4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate |
InChI |
InChI=1S/C14H18O9/c1-21-13(20)6-2-3-7(16)8(4-6)22-14-12(19)11(18)10(17)9(5-15)23-14/h2-4,9-12,14-19H,5H2,1H3 |
Clave InChI |
PXDASGXIBCEXNH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


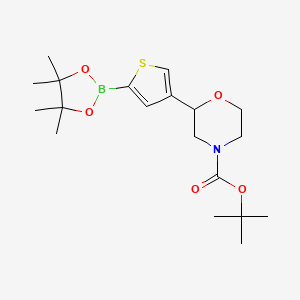
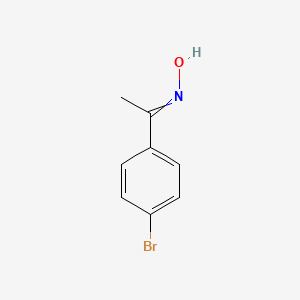
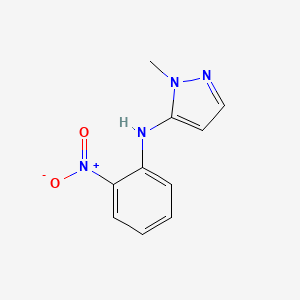
![3-(2-chlorobenzyl)-8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14089524.png)
![N-({7-chloro-2H,3H-[1,4]dioxino[2,3-b]pyridin-8-yl}methylidene)hydroxylamine](/img/structure/B14089532.png)
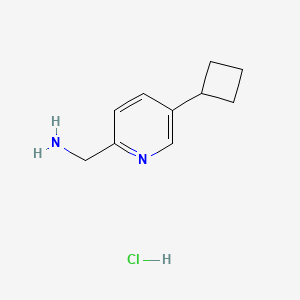
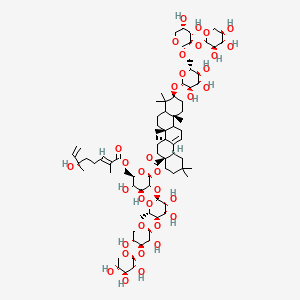
![6-Methoxy-2-[2-(morpholin-4-yl)ethyl]-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089545.png)
![9-(4-ethylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14089551.png)
